molecular formula C13H15ClN6O2 B2930509 1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone CAS No. 2034398-55-3

1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Cat. No.: B2930509
CAS No.: 2034398-55-3
M. Wt: 322.75
InChI Key: WRIDORADFKFDGD-UHFFFAOYSA-N
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Description

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a synthetic small molecule with a molecular formula of C15H16ClN3O2S and a molecular weight of 337.8 . This compound is of significant interest in medicinal chemistry and drug discovery research, particularly due to its hybrid structure combining a chloropyrimidine scaffold with a 1,2,4-triazole moiety. The 5-chloropyrimidine unit is a privileged structure in the design of kinase inhibitors and other targeted therapeutics, often serving as a key pharmacophore that mimics adenine nucleotides to interact with ATP-binding sites in enzymes . Concurrently, the 1,2,4-triazole ring is a well-documented heterocycle known to confer a wide range of biological activities, including antifungal, anticancer, and antiviral effects in research settings . The piperidine linker provides conformational flexibility, potentially allowing the molecule to achieve optimal binding orientations with biological targets. Researchers can explore this compound as a core building block for the synthesis of more complex derivatives or as a candidate for high-throughput screening against novel biological targets. Its structure suggests potential for investigation in oncology research, given the established role of similar pyrimidine and triazole-containing compounds in pathways such as mTOR signaling . Strictly for research use, this chemical is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN6O2/c14-10-4-16-13(17-5-10)22-11-2-1-3-19(6-11)12(21)7-20-9-15-8-18-20/h4-5,8-9,11H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIDORADFKFDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=NC=N2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This compound combines a chloropyrimidine moiety, a piperidine ring, and a triazole structure, which may contribute to its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The chloropyrimidine component is known for its ability to bind to nucleotide-binding sites, while the piperidine ring enhances affinity and specificity towards biological targets. The triazole moiety may facilitate hydrogen bonding interactions, which are crucial for modulating enzymatic activities and receptor functions.

Pharmacological Properties

Research indicates that this compound exhibits several promising pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Anti-inflammatory Effects : The compound is being investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory disorders.
  • Anticancer Potential : Initial findings indicate that the compound may inhibit cancer cell proliferation. For instance, related triazole derivatives have shown significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that derivatives of this compound can inhibit cell growth in human cancer cell lines. For example, a study reported that certain triazole derivatives exhibited IC50 values as low as 6.2 μM against HCT-116 colon carcinoma cells .
  • Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been explored. For instance, related triazole compounds have been shown to inhibit topoisomerase II activity, an important target in cancer therapy .
  • Cytotoxic Effects : In another study, related compounds demonstrated significant cytotoxic effects against MCF7 breast cancer cells compared to standard treatments like cisplatin .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/Cell LineIC50 (μM)Reference
Triazole AAnticancerHCT-116 (Colon Carcinoma)6.2
Triazole BCytotoxicMCF7 (Breast Cancer)43.4
Triazole CTopoisomerase InhibitorTopoisomerase II0.52

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds, their substituents, biological activities, and physicochemical properties:

Compound Name Substituent R (Ethanone Position) Biological Activity Melting Point (°C) References
Target Compound 3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl Antifungal (hypothesized) Not reported
1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (M2) 2,4-Dichlorophenyl Antifungal metabolite of itraconazole
1-(Benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Compound 9) Benzofuran-2-yl Antifungal (tested against Candida spp.) 115–170 (general range for analogs)
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Voriconazole Impurity A) 2,4-Difluorophenyl Pharmaceutical impurity; related to azole antifungals
2-(4-Fluorophenylamino)-1-(1H-1,2,4-triazol-1-yl)ethanone (Compound 4d) 4-Fluorophenylamino Antifungal (IC₅₀: 2.5 µg/mL against Aspergillus niger) 266–267
2-(1H-Benzo[d]imidazol-1-yl)-1-(1H-1,2,4-triazol-1-yl)ethanone (Compound 1d) Benzo[d]imidazol-1-yl Antifungal (moderate activity) 250–251

Key Structural and Functional Differences

Substituent Diversity: The target compound uniquely combines a piperidine-pyrimidine scaffold with the triazole-ethanone motif. This contrasts with analogs bearing aromatic substituents (e.g., dichlorophenyl, benzofuranyl). Piperidine may confer improved solubility, while the chloropyrimidine group could enhance lipophilicity and target affinity. Voriconazole Impurity A (2,4-difluorophenyl) and M2 (2,4-dichlorophenyl) highlight the pharmaceutical relevance of halogenated aryl groups in azole antifungals. Fluorine atoms often improve metabolic stability and bioavailability .

Biological Activity Trends :

  • Compounds with electron-withdrawing substituents (e.g., chlorine, fluorine) on aromatic rings (e.g., M2, Voriconazole Impurity A) are associated with antifungal activity due to enhanced membrane penetration and CYP51 enzyme inhibition .
  • Heterocyclic substituents (e.g., benzofuran in Compound 9) exhibit moderate antifungal activity, suggesting that fused-ring systems may optimize steric interactions with fungal targets .

Physicochemical Properties: Melting points for triazolyl ethanones range widely (115–267°C), influenced by substituent polarity and crystallinity. For example, Compound 4d (266–267°C) has a high melting point due to hydrogen bonding from the 4-fluorophenylamino group .

Research Findings and Implications

Antifungal Mechanisms

Triazole derivatives typically inhibit fungal CYP51 (lanosterol 14α-demethylase), disrupting ergosterol biosynthesis. The 1H-1,2,4-triazole moiety coordinates the heme iron in CYP51, while substituents like chloropyrimidine may enhance binding to hydrophobic pockets .

Pharmacokinetic Considerations

The piperidine-pyrimidine scaffold in the target compound may reduce hepatotoxicity risks compared to purely aromatic systems (e.g., M2), as seen in other piperidine-containing drugs .

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